molecular formula C25H22N6O2 B2406925 7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-01-5

7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2406925
CAS No.: 367907-01-5
M. Wt: 438.491
InChI Key: QFMDRBGVLRSANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22N6O2 and its molecular weight is 438.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity:

  • Antimicrobial and Antioxidant Activity

    A study by Gilava, Patel, Ram, & Chauhan (2020) discusses the synthesis of a series of triazolopyrimidine derivatives, including compounds closely related to the one . They were evaluated for their antimicrobial and antioxidant activities.

  • Synthesis of Structural Analogs

    The synthesis of various structural analogs, including those related to the target compound, and their evaluation for tuberculostatic activity is detailed by Titova, Filatova, Fedorova, Rusinov, & Charushin (2019). These compounds are seen as potential agents in the treatment of tuberculosis.

  • Synthesis for Pharmacological Evaluation

    Research by Suresh, Lavanya, & Rao (2016) involves the synthesis of triazolopyrimidine derivatives for pharmacological evaluation, specifically assessing their antibacterial and antifungal activities.

  • Metal-Free Synthesis

    Zheng et al. (2014) focus on a metal-free synthesis method for biologically important triazolopyrimidines, a category that includes the compound . This method is highlighted for its efficiency and high yields (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

  • Antitumor Activities

    A novel triazolopyrimidine derivative has been synthesized and its antitumor activities against specific human cancer cell lines were evaluated, demonstrating significant potency as reported by Gomha, Muhammad, & Edrees (2017).

Mechanism of Action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, such as this one, are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a JAK inhibitor, it would affect the JAK-STAT signaling pathway, which plays a key role in the immune response and cell growth .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits JAKs, it could potentially suppress immune response and cell growth .

Properties

IUPAC Name

5-methyl-7-(4-phenylmethoxyphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-17-22(24(32)30-20-8-5-13-26-14-20)23(31-25(29-17)27-16-28-31)19-9-11-21(12-10-19)33-15-18-6-3-2-4-7-18/h2-14,16,23H,15H2,1H3,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMDRBGVLRSANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.